Methyl 5-tert-butoxypenta-2,3-dienoate
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Overview
Description
Methyl 5-tert-butoxypenta-2,3-dienoate is an organic compound with the molecular formula C10H16O3 It is a derivative of penta-2,3-dienoate, featuring a tert-butoxy group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-tert-butoxypenta-2,3-dienoate typically involves the reaction of penta-2,3-dienoate with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Common solvents include dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control.
Purification: Techniques such as distillation or crystallization to obtain high-purity products.
Safety Measures: Implementation of safety protocols to handle the acid catalysts and solvents used in the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-tert-butoxypenta-2,3-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, alkanes.
Substitution Products: Compounds with various functional groups replacing the tert-butoxy group.
Scientific Research Applications
Methyl 5-tert-butoxypenta-2,3-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-tert-butoxypenta-2,3-dienoate involves its interaction with molecular targets such as enzymes or receptors. The compound can undergo various transformations, leading to the formation of active intermediates that exert biological or chemical effects. The pathways involved include:
Enzymatic Reactions: Interaction with enzymes leading to the formation of metabolites.
Receptor Binding: Binding to specific receptors, triggering a cascade of biochemical events.
Comparison with Similar Compounds
Methyl 5-tert-butoxypenta-2,3-dienoate can be compared with similar compounds such as:
Methyl buta-2,3-dienoate: Similar structure but lacks the tert-butoxy group, leading to different reactivity and applications.
Ethyl 2-methylpenta-3,4-dienoate: Another derivative with different substituents, affecting its chemical properties and uses.
Properties
CAS No. |
95455-61-1 |
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Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
InChI |
InChI=1S/C10H16O3/c1-10(2,3)13-8-6-5-7-9(11)12-4/h6-7H,8H2,1-4H3 |
InChI Key |
MTOBAGIWNJPZEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC=C=CC(=O)OC |
Origin of Product |
United States |
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